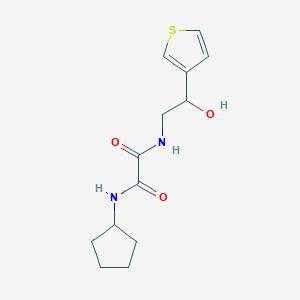
N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group, a thiophene ring, and an oxalamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Oxalamide is a type of amide, which is a functional group containing a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the cyclopentyl group, and the formation of the oxalamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the oxalamide group would likely have a significant impact on its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Drug Development
N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has drawn interest in drug discovery due to its potential pharmacological effects. Researchers explore its interactions with biological targets, aiming to develop novel therapeutic agents. Its structural features may influence enzyme activity, receptor binding, or metabolic pathways. Further studies are needed to elucidate specific mechanisms and identify potential drug candidates .
Catalysis
The compound’s thiazole moiety suggests potential catalytic applications. Thiazoles often participate in metal-catalyzed reactions, such as cross-coupling, C-H activation, and asymmetric transformations. Researchers investigate whether N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can serve as a ligand or catalyst precursor in organic synthesis .
Material Synthesis
Materials science benefits from compounds with diverse functionalities. N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide could contribute to the design of new materials. Its oxalamide backbone and thiophene ring may influence properties like solubility, electronic behavior, and self-assembly. Researchers explore its potential in polymer chemistry, supramolecular materials, or conductive polymers.
Biological Imaging
Fluorescent derivatives of this compound might find applications in biological imaging. By incorporating fluorophores into its structure, researchers can track cellular processes, protein localization, or enzyme activity. The hydroxy and thiophene groups could enhance its affinity for specific biomolecules, making it a valuable imaging probe .
Antibacterial Agents
Given its structural resemblance to natural amino acids, N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide could be explored as a potential antibacterial agent. Researchers investigate its effects on bacterial growth, cell membranes, or enzyme inhibition. Rational design and optimization may lead to novel antibiotics .
Photophysical Properties
Thiophene-containing compounds often exhibit interesting photophysical properties. Researchers study the absorption, emission, and fluorescence behavior of N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide. These insights contribute to fields like optoelectronics, sensors, or light-emitting materials .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWBOHENXQDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine](/img/structure/B2434274.png)


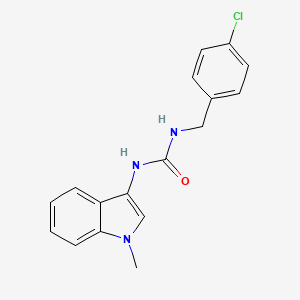
![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

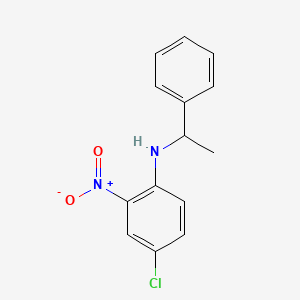
![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
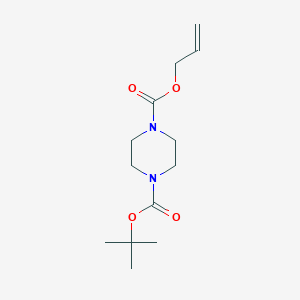
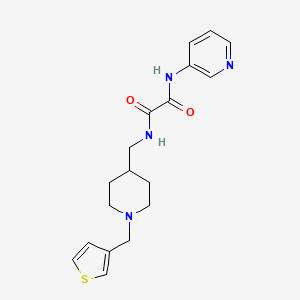
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)